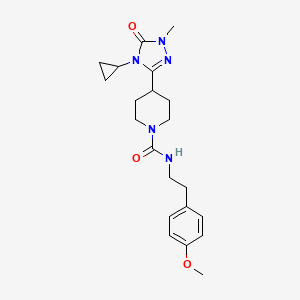

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3/c1-24-21(28)26(17-5-6-17)19(23-24)16-10-13-25(14-11-16)20(27)22-12-9-15-3-7-18(29-2)8-4-15/h3-4,7-8,16-17H,5-6,9-14H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHTUHQZCBWATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has emerged as a significant subject of study in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 415.5 g/mol. The compound features a piperidine ring, a triazole moiety, and various substituents that may influence its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N5O4 |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 1797260-65-1 |

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit notable antimicrobial properties. The specific compound under review has been associated with moderate to strong activity against various bacterial strains. For instance, studies have shown that similar triazole-containing compounds can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. In particular, it may act as an inhibitor for enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase and urease activities effectively . The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and certain infections.

Anticancer Potential

Triazole derivatives have gained attention for their anticancer properties. Preliminary studies suggest that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Research on related triazole compounds has demonstrated their ability to inhibit tumor growth in vitro . Further studies are needed to elucidate the specific pathways affected by this compound.

The proposed mechanism of action for the compound involves its interaction with specific molecular targets within cells. This includes binding to receptors or enzymes that play critical roles in cellular signaling pathways. For instance:

- Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Interaction : It may interact with cellular receptors, influencing downstream signaling cascades.

- Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

Several case studies have investigated the biological activity of triazole derivatives similar to the compound :

- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria .

- Anticancer Studies : Research involving triazole-containing compounds demonstrated their efficacy in inhibiting cancer cell lines through apoptosis and cell cycle disruption .

- Enzyme Inhibition Profiles : A comparative study showed that certain derivatives exhibited strong inhibitory effects on urease and acetylcholinesterase, suggesting potential therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, triazole derivatives have shown efficacy against various human tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related enzymes or receptors are currently under investigation to elucidate its mechanism of action.

Enzyme Inhibition Studies

The compound's structural features suggest potential interactions with enzymes involved in metabolic pathways. Preliminary binding affinity assays are being conducted to assess its inhibitory effects on specific targets. Such studies are essential for understanding how modifications to the compound's structure can enhance its selectivity and potency against targeted enzymes associated with disease states .

Neuropharmacological Potential

Given the presence of the piperidine moiety, there is interest in exploring the neuropharmacological applications of this compound. Piperidine derivatives have been linked to activity in treating neurological disorders such as depression and anxiety. Research into the compound's effects on neurotransmitter systems could reveal new therapeutic avenues .

Case Study: Antitumor Evaluation

A recent evaluation involving a series of triazole-containing compounds demonstrated that modifications in their chemical structure significantly influenced their anticancer activity. The study utilized a panel of cancer cell lines to assess growth inhibition rates and identified promising candidates for further development .

Quantitative Structure–Activity Relationship (QSAR) Modeling

QSAR models have been employed to predict the biological activity of compounds similar to 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide . These models help identify structural features that correlate with higher efficacy against specific cancer types, guiding future synthesis efforts towards more potent derivatives .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: The target compound’s 1,2,4-triazolone core differs from analogs with 1,2,4-triazole (e.g., 871478-31-8) or 1,3,4-oxadiazole (923800-75-3).

Substituent Impact :

- The 4-methoxyphenethyl group in the target compound likely improves blood-brain barrier penetration compared to carfentrazone-ethyl’s chlorophenyl group, which favors herbicidal activity through plant membrane affinity .

- The cyclopropyl moiety (shared with 923758-14-9 and 923800-75-3) contributes to steric hindrance and metabolic resistance, a feature leveraged in both pharmaceuticals and agrochemicals .

Application Divergence :

- Carfentrazone-ethyl exemplifies how triazolones are repurposed for agriculture, whereas the target compound’s piperidine carboxamide aligns with CNS or anticancer drug scaffolds (e.g., PARP or kinase inhibitors) .

Research Findings and Mechanistic Insights

Pharmacological Hypotheses

- Kinase Inhibition : The piperidine carboxamide mimics ATP-binding motifs in kinases (e.g., PI3K or JAK families), with the triazolone acting as a hinge-region binder.

Comparative Potency

While direct potency data (e.g., IC50) are unavailable, structural analogs suggest:

- Carfentrazone-ethyl’s ethyl ester improves foliar absorption, a feature absent in the target compound’s carboxamide .

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound?

The synthesis involves a multi-step approach:

- Triazole ring formation : Cyclocondensation of cyclopropylamine with thiocyanate derivatives under basic conditions (e.g., KOH/EtOH), followed by alkylation to introduce the methyl group at N1 .

- Piperidine coupling : Activation of the piperidine-1-carboxamide intermediate via carbodiimide-mediated coupling with 4-methoxyphenethylamine.

- Protection/deprotection : Use of tert-butyl carbamate (Boc) groups to protect reactive amines during intermediate steps .

- Optimization : Design of Experiments (DoE) methodologies, such as factorial designs, to optimize reaction temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are critical for structural validation?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of the triazole-piperidine core geometry, as demonstrated in structurally related pyrazoline analogs .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme inhibition assays : Fluorescence-based or radiometric assays targeting kinases or proteases, using ATP/NADPH depletion measurements.

- Cellular viability assays : MTT or resazurin-based tests in disease-relevant cell lines (e.g., cancer, neurodegenerative models) .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Analog synthesis : Systematic modification of the cyclopropyl group (e.g., replacing with larger cycloalkyl or fluorinated rings) and the 4-methoxyphenethyl moiety (e.g., varying substituent positions or introducing electron-withdrawing groups) .

- Pharmacophore mapping : Computational alignment of analogs to identify critical hydrogen-bonding and hydrophobic interactions.

- Biological testing : Parallel evaluation of analogs in enzyme inhibition, cellular permeability (via Caco-2 assays), and metabolic stability (using liver microsomes) .

Q. How can contradictory bioactivity data between enzyme assays and cellular models be resolved?

- Orthogonal validation : Repeat assays with alternative detection methods (e.g., luminescence vs. fluorescence) to rule out assay-specific artifacts.

- Cellular target engagement : Use cellular thermal shift assays (CETSA) to confirm compound-target binding in live cells .

- Pharmacokinetic profiling : Measure intracellular compound concentrations via LC-MS to assess whether discrepancies arise from poor cellular uptake .

Q. What strategies are effective for improving metabolic stability?

- Metabolic soft spot identification : Incubate the compound with human liver microsomes and analyze metabolites via LC-MS/MS.

- Structural hardening : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoroethyl) or introduce steric hindrance near metabolically vulnerable sites .

- Prodrug approaches : Mask polar functional groups with enzymatically cleavable prodrug moieties .

Q. How can molecular docking studies guide the design of high-affinity analogs?

- Protein structure preparation : Use crystal structures from the PDB (e.g., kinase targets) or generate homology models for unavailable targets.

- Docking protocols : Perform flexible ligand docking with software like AutoDock Vina, focusing on key binding pocket residues (e.g., catalytic lysine or aspartate).

- Free energy calculations : Apply MM-GBSA or MM-PBSA methods to rank binding affinities of docked poses .

Q. What experimental and computational methods are used to resolve crystallographic disorder in analogs?

- Data collection : High-resolution X-ray diffraction (≤1.0 Å) with synchrotron radiation to improve electron density maps.

- Refinement strategies : Use SHELXL or PHENIX with anisotropic displacement parameters and occupancy refinement for disordered regions .

- Dynamic simulations : Molecular dynamics (MD) simulations to model conformational flexibility and validate crystallographic observations .

Data Analysis and Optimization

Q. How can researchers statistically analyze variability in synthetic yields?

- Multivariate analysis : Apply response surface methodology (RSM) to identify critical factors (e.g., reaction time, solvent ratio) affecting yield.

- Process control : Implement real-time monitoring via inline FTIR or HPLC to detect intermediate degradation.

- Robustness testing : Evaluate batch-to-batch consistency using control charts and ANOVA .

Q. What methodologies validate target specificity in complex biological systems?

- Chemical proteomics : Use immobilized compound probes for pull-down assays followed by LC-MS/MS identification of binding proteins .

- CRISPR-Cas9 knockout models : Compare compound activity in wild-type vs. target gene-knockout cell lines .

- Selectivity panels : Screen against panels of 100+ related enzymes/receptors to quantify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.